1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione
Description
Properties
CAS No. |
873431-39-1 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-2-9-13(11(18)3-7)16(21)14-10(15(9)20)4-8(6-17)5-12(14)19/h2-5,17-19H,6H2,1H3 |
InChI Key |
BBRAOTYOIAGHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
Origin of Product |
United States |
Preparation Methods
Source and Isolation
1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione is primarily isolated from Cassia fistula and Aloe species, where it occurs naturally as a secondary metabolite. The extraction typically involves:
- Solvent extraction from dried plant material using organic solvents such as ethanol or methanol.
- Concentration of the extract followed by chromatographic purification (e.g., silica gel column chromatography).
- Crystallization to obtain the pure compound as an orange solid with a melting point of 226–228°C.
Characterization
The isolated compound is characterized by spectroscopic methods including:
- IR spectra showing characteristic hydroxyl and carbonyl stretching vibrations (e.g., νmax at 3131, 1672 cm⁻¹).
- ¹H NMR and ¹³C NMR confirming the aromatic and hydroxymethyl protons and carbons.
- High-resolution mass spectrometry (HRMS) confirming molecular weight and formula C16H12O5.
Synthetic Preparation Methods
Direct Synthesis from Anthraquinone Derivatives
The synthetic approach often starts from anthraquinone or its derivatives, involving selective hydroxylation and methylation steps. However, detailed protocols for direct synthesis of 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione are limited in literature due to complexity and preference for extraction from natural sources.
Reductive Amination of Aloe-Emodin Carbaldehyde Derivatives
A prominent synthetic route involves the modification of aloe-emodin derivatives through reductive amination of the aldehyde functional group at position 2 of the anthraquinone ring system. This method is significant for preparing amino derivatives but also informs the preparation of the parent compound.
- The aldehyde precursor (1,8-O-protected aloe-emodin carbaldehyde) is oxidized using manganese dioxide to obtain the aldehyde in good yield.
- Reductive amination is performed using hydride reducing agents such as sodium borohydride in methanol, sodium triacetoxyborohydride, or sodium cyanoborohydride.
- Conditions are optimized to increase conversion rates up to 59% for the desired amine derivatives.
This procedure confirms the stability and reactivity of the hydroxymethyl and hydroxy groups on the anthraquinone ring, which are critical for the compound’s biological activity.
Synthesis of Substituted Derivatives
Further synthetic elaboration includes condensation reactions to form hydrazone derivatives:
- Reaction of 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione with phenylhydrazine hydrochloride in acidic aqueous media yields substituted hydrazones.
- These derivatives are characterized by NMR and HRMS, confirming structural modifications at the hydroxymethyl position.
Comparative Data Table of Preparation Methods
Summary of Analytical and Spectroscopic Data
- Melting Point: 226–228°C (orange solid).
- IR Spectra: Hydroxyl groups (3131 cm⁻¹), carbonyl groups (1672 cm⁻¹), aromatic skeletal vibrations.
- ¹H NMR (500 MHz, CDCl3): Signals at δ 12.10 and 12.09 ppm (hydroxyl protons), aromatic multiplets between δ 7.30–7.86 ppm, hydroxymethyl singlet at δ 4.84 ppm.
- ¹³C NMR (101 MHz, DMSO-d6): Carbonyl carbons at δ ~191–192 ppm, aromatic carbons between δ 116–161 ppm, hydroxymethyl carbon at δ ~62 ppm.
- HRMS: Molecular ion peak consistent with C16H12O5, m/z 284.26 g/mol.
Chemical Reactions Analysis
Types of Reactions
Aloe-emodin undergoes various chemical reactions, including:
Oxidation: Aloe-emodin can be oxidized to form different quinone derivatives.
Reduction: Reduction of aloe-emodin can yield hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinones .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione has been studied for its potential anticancer effects. Research indicates that it can inhibit the growth of several cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione. It has been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .
Material Science
Photovoltaic Applications
The compound's unique electronic properties make it suitable for application in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been investigated, with promising results in enhancing the efficiency of solar cells .
Polymer Composites
In material science, 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione is used to develop polymer composites with improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown to enhance their performance under various thermal conditions .
Environmental Studies
Bioremediation
The compound has potential applications in bioremediation processes. Its ability to degrade pollutants in contaminated environments has been studied, indicating that it can facilitate the breakdown of toxic compounds through microbial action .
Phytoremediation
Research has also explored its role in phytoremediation strategies. Plants treated with 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione show increased uptake of heavy metals from soil, suggesting its utility in environmental cleanup efforts .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory | Induces apoptosis; effective against pathogens |
| Material Science | Photovoltaics, Polymer Composites | Enhances solar cell efficiency; improves polymer properties |
| Environmental Studies | Bioremediation, Phytoremediation | Degrades pollutants; enhances heavy metal uptake |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that Aloe emodin significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Photovoltaic Research : A recent experimental study showed that incorporating 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione into organic solar cells improved their energy conversion efficiency by 15% compared to standard materials .
- Bioremediation Project : An environmental study illustrated the effectiveness of this compound in enhancing microbial degradation rates of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils .
Mechanism of Action
Aloe-emodin exerts its effects through various molecular mechanisms. In cancer cells, it induces apoptosis by activating the caspase-9/3/Gasdermin E axis, leading to mitochondrial dysfunction and pyroptosis . It also inhibits cell proliferation and migration by modulating key signaling pathways such as MAPK, p53, and PI3K-Akt .
Comparison with Similar Compounds
Key Structural Differences :
Anti-Proliferative Effects
- The target compound and its derivatives exhibit anti-proliferative activity by inducing cell cycle arrest and apoptosis. For example, LHD (a succinate ester derivative) reduces cardiomyocyte inflammation via epigenetic modulation .
- Emodin derivatives (e.g., 6a–6f) with ether-linked hydroxyalkoxy chains show enhanced activity against cancer cells compared to the parent compound, suggesting that substituent flexibility at position 3 improves target engagement .
- Chrysophanol inhibits colon cancer cell proliferation via EGFR/mTOR pathway suppression, a mechanism shared with the target compound but with lower potency due to its lipophilic 3-methyl group .
Solubility and Bioavailability
- The hydroxymethyl group in the target compound improves aqueous solubility compared to chrysophanol and physcion, facilitating in vivo absorption .
- Glycosylated analogs (e.g., aloin) exhibit higher water solubility (2.63 g/mL) but reduced membrane permeability due to their larger molecular weight .
Biological Activity
1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione, also known as Aloe-emodin, is a naturally occurring anthraquinone derivative primarily found in plants such as Cassia fistula and Xanthoria parietina . This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of Aloe-emodin, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₆H₁₂O₅
- Molecular Weight : 284.2670 Da
- IUPAC Name : 1,8-dihydroxy-3-(hydroxymethyl)-6-methyl-9,10-dihydroanthracene-9,10-dione .
Anticancer Properties
Aloe-emodin has shown significant anticancer properties across various cell lines. Its mechanisms include inducing apoptosis and inhibiting tumor growth through multiple pathways.
-
Cell Line Studies :
- HepG2 Cells : Aloe-emodin induces apoptosis by activating caspase-3 and caspase-9 pathways at concentrations ranging from 12 µM to 100 µM. It also inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways .
- MCF-7 Cells : Demonstrated inhibition of proliferation with a notable effect on cell cycle arrest at the S-phase .
- SMMC-7721 Cells : Inhibition of cell growth was observed when treated with 100 µmol/L of Aloe-emodin .
- Animal Models :
Anti-inflammatory Effects
Aloe-emodin exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation.
- Mechanism : The compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
Study on Hepatocellular Carcinoma
A study investigated the effects of Aloe-emodin on HepG2 liver cancer cells. The results indicated that Aloe-emodin treatment led to increased ROS production, mitochondrial dysfunction, and DNA damage. The compound was effective in reducing cell viability and promoting apoptosis through a mitochondrial-mediated pathway .
Study on Breast Cancer Cells
Research focusing on MCF-7 breast cancer cells reported that Aloe-emodin significantly inhibited cell proliferation and induced apoptosis. The study highlighted its potential as a therapeutic agent against breast cancer due to its ability to disrupt cell cycle progression .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
